molecular formula C21H33N3O3 B7927859 {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927859
M. Wt: 375.5 g/mol
InChI Key: PYEVWJSAAWRELA-ACBHZAAOSA-N
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Description

This compound is a cyclohexyl-based carbamic acid benzyl ester derivative featuring an ethyl-amino group linked to an (S)-2-amino-3-methyl-butyryl moiety. Its structure integrates a chiral center (S-configuration) and a branched amino acid side chain, which may confer stereospecific interactions in biological systems.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-12-10-17(11-13-18)23-21(26)27-14-16-8-6-5-7-9-16/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,26)/t17?,18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEVWJSAAWRELA-ACBHZAAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known by its CAS number 1353996-80-1, is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits structural features that may influence its pharmacological properties, particularly in the context of protease inhibition and other therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₃₅N₃O₃
  • Molecular Weight : 375.513 g/mol
  • IUPAC Name : Benzyl N-{4-[(S)-2-amino-3-methylbutanamido]cyclohexyl}carbamate

Protease Inhibition

Research indicates that carbamate derivatives, including this compound, may act as inhibitors of various proteases. A notable study demonstrated that structurally similar compounds exhibited significant inhibitory activity against the SARS-CoV 3CL protease, which is crucial in viral replication processes. The study reported IC₅₀ values for several related compounds, suggesting that modifications to the carbamate structure can enhance or diminish biological activity.

CompoundIC₅₀ (μM)Remarks
Compound A0.0041Potent inhibitor
Compound B5.9Moderate activity
Compound C23Reduced activity

These findings highlight the importance of specific structural features in determining the efficacy of carbamate derivatives as protease inhibitors .

Antiviral Activity

The antiviral properties of similar compounds have been explored, particularly in relation to their ability to inhibit viral proteases. The introduction of specific moieties, such as benzothiazole or arylacrylyl groups, has been shown to enhance inhibitory potency against viral targets. For instance, the presence of a hydrophobic leucine moiety was identified as beneficial for binding affinity at the S2 position of the enzyme .

Case Studies

  • SARS-CoV Protease Inhibition
    A detailed study evaluated various dipeptide-type inhibitors against the SARS-CoV 3CL protease. The results indicated that modifications to the P3 moiety significantly affected inhibitory potency. One compound with a benzyloxycarbonyl (Cbz) group showed enhanced activity compared to others lacking this feature, suggesting that structural optimization is critical for developing effective antiviral agents .
  • In Vitro Assays
    In vitro assays have confirmed the biological activity of related carbamate compounds against different proteases. These studies typically involve fluorometric assays where substrate cleavage rates are monitored to determine inhibitor effectiveness. The kinetic parameters obtained from these assays provide insights into how structural variations impact enzyme inhibition .

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Neuroprotective Effects : Some derivatives of carbamic acid esters have been linked to neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could enhance its efficacy in treating neurological disorders.
  • Analgesic Properties : There is evidence that similar compounds possess analgesic effects, making them candidates for pain management therapies. This could be particularly relevant in the development of new non-opioid pain relief medications.

Therapeutic Applications

The therapeutic applications of {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester are still under investigation, but potential areas include:

  • Cancer Therapy : Targeting specific cancer types through tailored drug design.
  • Neurology : Development of treatments for neurodegenerative diseases.
  • Pain Management : Formulation of new analgesics with fewer side effects than traditional opioids.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds structurally related to this compound:

  • Study on Antitumor Activity : A 2020 study published in the Journal of Medicinal Chemistry demonstrated that similar carbamic acid derivatives inhibited the growth of breast cancer cells through apoptosis induction mechanisms, suggesting a pathway for further exploration with this compound .
  • Neuroprotective Study : Research published in Neuroscience Letters (2021) indicated that certain carbamate derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative conditions .

Data Table: Summary of Research Findings

StudyYearFocusKey Findings
Journal of Medicinal Chemistry2020Antitumor ActivityInhibition of breast cancer cell growth via apoptosis
Neuroscience Letters2021NeuroprotectionProtection against oxidative stress in neuronal cells
Pain Management Research2022Analgesic PropertiesPotential for non-opioid pain relief

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carbamic acid benzyl esters with cyclohexyl or heterocyclic scaffolds. Below is a detailed comparison with key analogs:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester C₁₉H₂₈N₃O₃ 346.44 Similar backbone; lacks ethyl-amino, retains (S)-2-amino-3-methyl-butyryl Discontinued; likely due to synthesis challenges
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester C₁₈H₂₅ClN₂O₃ 352.90 Chloro-acetyl substitution instead of amino acid side chain High purity (95%); discontinued
trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester C₁₆H₂₄N₂O₂ 276.38 Simplified aminoethyl group; trans cyclohexyl configuration Catalogued for research use
[1-((3S,4S)-2-Oxo-4-phenoxy-azetidin-3-ylcarbamoyl)-cyclohexyl]-carbamic acid benzyl ester C₂₇H₃₂N₄O₅ 492.57 Phenoxy-azetidin scaffold; targets Cathepsin K Drug development candidate
4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester C₁₈H₂₆N₄O₃ 346.43 Piperazine ring replaces cyclohexyl; retains (S)-amino acid Manufactured for intermediates
[4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester C₂₂H₃₃N₃O₃ 387.52 Cyclopropyl addition to carbamic acid; increased steric bulk High cost ($1877/unit)
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester C₁₈H₂₈N₂O₃ 320.43 Hydroxyethyl substitution; enhanced hydrophilicity Understudied; limited data

Functional and Pharmacological Comparisons

  • The chloro-acetyl derivative (MW 352.90) may exhibit higher reactivity, but its discontinuation suggests instability or toxicity issues .
  • Stereochemistry :
    • The (S)-configuration in the target compound and its piperazine analog (MW 346.43) is critical for chiral recognition in biological systems, contrasting with the racemic mixtures observed in some thiol-addition derivatives .
  • Solubility and Lipophilicity: The hydroxyethyl-substituted analog (MW 320.43) likely has improved aqueous solubility compared to the ethyl-amino target compound, which may favor pharmacokinetics .

Preparation Methods

Core Skeleton Assembly via Amide Coupling

The primary route begins with the condensation of (S)-2-amino-3-methylbutyric acid with N-ethylcyclohexylamine. As reported in VulcanChem’s technical documentation, this step employs carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF at 0–25°C. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with the secondary amine:

(S)-2-Amino-3-methylbutyric acid+N-EthylcyclohexylamineEDC, DCMAmide intermediate[1][4]\text{(S)-2-Amino-3-methylbutyric acid} + \text{N-Ethylcyclohexylamine} \xrightarrow{\text{EDC, DCM}} \text{Amide intermediate} \quad

Key Parameters :

  • Coupling Agent : EDC/HOBt system achieves >85% yield.

  • Solvent : Polar aprotic solvents (DMF) enhance solubility but may require longer reaction times (12–24 hrs).

Carbamate Esterification with Benzyl Chloroformate

The cyclohexylamine nitrogen is protected via benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. According to EP0106055B1, this step is performed in a biphasic system (water/dichloromethane) with sodium bicarbonate to scavenge HCl:

Amine intermediate+Cbz-ClNaHCO3,H2O/DCMBenzyl carbamate[3][6]\text{Amine intermediate} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/DCM}} \text{Benzyl carbamate} \quad

Optimization Insights :

  • Temperature : 0–5°C minimizes side reactions (e.g., over-alkylation).

  • Yield : 78–92% when using a 1.2:1 molar ratio of Cbz-Cl to amine.

Catalytic Asymmetric Synthesis

Enantioselective Reduction of Ketone Precursors

WO2006133147A2 and US8501436B2 describe asymmetric hydrogenation of prochiral ketones using chiral catalysts to install the (S)-configuration. For example:

Ketone precursor(R)-BINAP-RuCl2,H2(S)-Alcohol intermediate[8]\text{Ketone precursor} \xrightarrow{\text{(R)-BINAP-RuCl}2, \text{H}2} \text{(S)-Alcohol intermediate} \quad

Catalyst Performance :

CatalystConversion (%)Optical Purity (% ee)
(R)-BINAP-RuCl₂9998.5
(S)-CBS-oxazaborolidine9589.2

Protection/Deprotection Strategies

Amino Group Protection

The (S)-2-amino-3-methylbutyryl moiety requires temporary protection during synthesis. US6140505A highlights the use of tert-butoxycarbonyl (Boc) groups, removed via TFA in dichloromethane:

Boc-protected amineTFA, DCMFree amine[11]\text{Boc-protected amine} \xrightarrow{\text{TFA, DCM}} \text{Free amine} \quad

Alternatives :

  • Cbz Groups : Removed by hydrogenolysis (H₂/Pd-C), but incompatible with benzyl carbamates.

  • Fmoc Groups : Cleaved under mild basic conditions (piperidine/DMF).

Reaction Optimization and Scalability

Solvent and Temperature Effects

CN101631765A emphasizes solvent selection for the final carbamation step:

SolventReaction Time (h)Yield (%)
THF682
Acetonitrile491
DMF388

Temperature : Elevated temperatures (40–50°C) accelerate reaction kinetics but risk racemization.

Analytical Characterization

Structural Confirmation

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 7.35–7.25 (benzyl aromatic), δ 5.10 (carbamate OCH₂Ph), and δ 1.05 (isopropyl CH₃).

  • Mass Spectrometry : ESI-MS m/z 376.2 [M+H]⁺ aligns with the molecular formula C₂₁H₃₃N₃O₃.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Cost Efficiency
Linear Synthesis46295Moderate
Asymmetric Catalysis55899High
Convergent Approach37597Low

Challenges and Mitigation Strategies

  • Racemization : Minimized by maintaining reactions below 30°C and avoiding strong bases.

  • Byproduct Formation : Excess benzyl chloroformate (1.5 eq) suppresses dialkylation.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) resolves carbamate diastereomers .

Q & A

Q. How do researchers validate its mechanism of action in complex biological systems?

  • Methodology :
  • Use CRISPR-Cas9 knockout models to silence putative targets (e.g., proteases) and assess compound efficacy loss .
  • Perform metabolomic profiling (LC-HRMS) on treated cell lines to map metabolic perturbations linked to enzyme inhibition .

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